BenchChemオンラインストアへようこそ!

1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine

Antibacterial Schiff base Regioisomer SAR

1-(4-Imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine (CAS 866157-68-8) is a synthetic Schiff base formed by condensation of 4-(imidazol-1-yl)benzaldehyde with m-toluidine, bearing a characteristic imine (C=N) linkage and an N-phenylimidazole motif. It possesses a molecular formula of C₁₇H₁₅N₃ and a molecular weight of 261.32 g/mol.

Molecular Formula C17H15N3
Molecular Weight 261.328
CAS No. 866157-68-8
Cat. No. B2731192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine
CAS866157-68-8
Molecular FormulaC17H15N3
Molecular Weight261.328
Structural Identifiers
SMILESCC1=CC(=CC=C1)N=CC2=CC=C(C=C2)N3C=CN=C3
InChIInChI=1S/C17H15N3/c1-14-3-2-4-16(11-14)19-12-15-5-7-17(8-6-15)20-10-9-18-13-20/h2-13H,1H3
InChIKeyUCEXHRBQZMYOIL-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine (CAS 866157-68-8): Structural Identity and Procurement-Relevant Baseline


1-(4-Imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine (CAS 866157-68-8) is a synthetic Schiff base formed by condensation of 4-(imidazol-1-yl)benzaldehyde with m-toluidine, bearing a characteristic imine (C=N) linkage and an N-phenylimidazole motif [1]. It possesses a molecular formula of C₁₇H₁₅N₃ and a molecular weight of 261.32 g/mol . The compound has been deposited in PubChem and screened in multiple high-throughput assays at The Scripps Research Institute Molecular Screening Center, including a cell-based GPR151 activator assay (PubChem AID 1508602), an AlphaScreen-based FBW7 activator assay (AID 1259310), and an AlphaScreen-based MITF inhibitor assay (AID 1259374) . A peer-reviewed study directly compared this meta-methyl isomer with its ortho-methyl analog for antibacterial and antifungal activity against eight microorganisms, establishing regioisomer-dependent biological differentiation [1]. The compound is commercially available from Key Organics Ltd. at a stated purity of 90%, with predicted physicochemical properties including a boiling point of 457.3±38.0 °C, density of 1.08±0.1 g/cm³, and a pKa of 5.08±0.10 .

Why 1-(4-Imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine Cannot Be Generically Substituted by In-Class Analogs


The imidazole-phenyl Schiff base chemotype exhibits pronounced regioisomer-dependent biological activity, making simple analog substitution scientifically unsound. The position of the methyl substituent on the N-phenyl ring—ortho, meta, or para—controls molecular geometry, electronic distribution, and consequently target engagement profiles. Feng et al. (2022) directly demonstrated that the meta-tolyl isomer (866157-68-8) and the ortho-tolyl isomer produce measurably different antibacterial and antifungal activity spectra when tested under identical conditions against the same panel of eight microbial strains [1]. Furthermore, replacement with the 4-fluorophenyl analog (FIPI, a known phospholipase D inhibitor with PLD1/PLD2 IC₅₀ ~20–25 nM) would redirect biological activity entirely toward PLD inhibition rather than the GPR151/FBW7/MITF pathways for which 866157-68-8 has been specifically screened . Even subtle changes—such as moving the methyl group from the meta to the para position or removing it entirely (unsubstituted N-phenylmethanimine)—alter the predicted pKa, logP, and hydrogen-bonding capacity, which in turn affect solubility, permeability, and assay compatibility. These compound-specific physicochemical and biological differences mean that procurement of the exact regioisomer (CAS 866157-68-8) is essential for reproducibility in target- and phenotype-based studies where positional isomerism is a critical determinant of activity.

Quantitative Differentiation Evidence for 1-(4-Imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine (CAS 866157-68-8) vs. Closest Analogs


Meta- vs. Ortho-Methyl Isomer Antibacterial Activity Differentiation (Direct Head-to-Head)

In the only published direct comparative study, Feng et al. (2022) synthesized and tested both the meta-tolyl isomer (target compound, CAS 866157-68-8) and the ortho-tolyl isomer under identical green synthesis conditions and antimicrobial assay protocols against eight bacterial and fungal strains. The study employed standard disc diffusion and broth dilution methods. Both isomers exhibited growth suppression against Staphylococcus, Bacillus subtilis, and Salmonella, but with quantifiably different inhibition zone diameters and minimum inhibitory concentration (MIC) values that reflect the regioisomeric influence of the methyl group position on antibacterial potency and spectrum breadth [1]. The full dataset including individual MIC values and zone-of-inhibition measurements for each isomer against all eight test organisms is reported in the peer-reviewed publication, providing the basis for isomer-specific selection [1].

Antibacterial Schiff base Regioisomer SAR

Divergent Target Engagement: GPR151/FBW7/MITF Screening vs. FIPI (PLD1/PLD2) Selectivity

The target compound (866157-68-8) has been specifically selected and tested in three orthogonal high-throughput screening assays at The Scripps Research Institute: a cell-based GPR151 activator assay (PubChem AID 1508602), an AlphaScreen FBW7 activator assay (AID 1259310), and an AlphaScreen MITF inhibitor assay (AID 1259374) . In contrast, the closely related 4-fluorophenyl analog, N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine (FIPI), is a well-characterized phospholipase D inhibitor with IC₅₀ values of ~25 nM for PLD1 and ~20 nM for PLD2 . These represent fundamentally different biological target classes: the Scripps assays probe orphan GPCR and ubiquitin ligase pathways implicated in neuropsychiatric disorders, whereas FIPI targets phospholipid signaling in cancer and inflammation. The divergent biological annotation means these two structurally similar compounds are not functionally interchangeable in any experimental context.

GPCR High-throughput screening Target selectivity

Physicochemical Differentiation: pKa and Ionization State vs. 4-Fluoro and Unsubstituted Phenyl Analogs

The predicted pKa of 866157-68-8 is 5.08±0.10 (imidazole ring protonation), while the 4-fluorophenyl analog (FIPI) has a measurably lower imidazole pKa due to the electron-withdrawing fluorine substituent [1]. This difference in basicity translates to a meaningful difference in ionization state at physiological pH (7.4): at pH 7.4, both compounds are predominantly neutral, but the meta-methyl compound retains a slightly higher fraction of protonated imidazole, which can influence solubility, membrane permeability, and metal-coordination capacity relevant to enzyme inhibition and receptor binding. The predicted density (1.08 vs. ~1.2 g/cm³ for FIPI) and boiling point (457.3 vs. ~470 °C) further differentiate these analogs from a formulation and handling perspective .

Physicochemical properties pKa Drug-likeness

Structural Authentication: Single-Crystal X-Ray Diffraction Confirmation of Meta-Regioisomer Identity

Feng et al. (2022) reported the single-crystal X-ray diffraction (XRD) structure of (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(m-tolyl)methanimine, providing unambiguous atomic-level confirmation of the E-configuration at the imine bond, the meta-methyl substitution position, and the dihedral angle between the imidazole-phenyl and tolyl planes [1]. This crystallographic authentication serves as a definitive identity standard that can be used to verify the regioisomeric purity of procured material via comparison of experimental powder XRD patterns or unit cell parameters. The ortho-tolyl isomer was also crystallized and structurally solved in the same study, enabling direct crystallographic comparison of the two regioisomers [1]. The target compound crystallizes with distinct unit cell parameters, providing a fingerprint for identity verification.

X-ray crystallography Structural confirmation Quality control

Best-Fit Research and Industrial Application Scenarios for 1-(4-Imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine (866157-68-8)


Antimicrobial Drug Discovery: Regioisomer-Specific Antibacterial SAR Programs

Research groups engaged in structure-activity relationship (SAR) studies of imidazole-based Schiff base antibacterials should procure the meta-methyl isomer (866157-68-8) specifically, as the Feng et al. (2022) study provides direct comparative data against the ortho-methyl isomer across eight microbial strains, enabling quantitative assessment of how methyl group position modulates antibacterial potency and spectrum [1]. Using the wrong regioisomer would introduce an uncontrolled variable, invalidating SAR models. The available XRD structure further allows computational docking studies to rationalize regioisomer-dependent activity differences at the molecular level [1].

GPR151 Orphan GPCR Probe Development for Neuropsychiatric Research

The compound has been specifically selected from a high-throughput screen designed to identify activators of the orphan G protein-coupled receptor GPR151, a receptor highly enriched in the habenula complex and implicated in schizophrenia, depression, and substance use disorders . Researchers seeking chemical probes to study GPR151 function in neuronal signaling should use the exact compound (866157-68-8) rather than FIPI or other imidazole-phenyl analogs, as only this compound has documented screening data in the GPR151 primary assay (PubChem AID 1508602) . The availability of this compound from commercial suppliers with defined purity (90%) enables follow-up dose-response and counter-screen experiments .

FBW7 Ubiquitin Ligase and MITF Transcription Factor Pathway Studies

866157-68-8 has been profiled in two additional AlphaScreen-based biochemical assays targeting FBW7 (a ubiquitin ligase substrate adaptor) and MITF (a transcription factor involved in melanocyte biology and cancer) . For researchers investigating protein degradation pathways or MITF-driven gene expression programs, this compound provides a multi-target annotated starting point. Procurement of the exact regioisomer is critical because minor structural changes (e.g., moving the methyl group or replacing with fluorine) may abolish or alter activity in these specific biochemical assay formats, as demonstrated by the divergent target profile of the 4-fluoro analog FIPI .

Green Synthesis Methodology and Crystallographic Reference Standard

The Feng et al. (2022) green synthesis protocol using 4-(imidazol-1-yl)benzaldehyde and m-toluidine provides a documented, environmentally friendly synthetic route to 866157-68-8 [1]. Additionally, the fully solved single-crystal XRD structure makes this compound suitable as a crystallographic reference standard for laboratories developing or validating analytical methods for imidazole-phenyl Schiff bases. The distinct unit cell parameters and space group data allow unambiguous identity confirmation of procured material via powder XRD, differentiating it from the ortho-tolyl isomer and other close analogs [1].

Quote Request

Request a Quote for 1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.